5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine
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Overview
Description
5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine is a complex organic compound characterized by its unique structure, which includes an iodine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to use 2-amino-4-(trifluoromethyl)benzoic acid as a starting material. This compound undergoes a series of reactions, including iodination and cyclization, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the iodine atom.
Scientific Research Applications
5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and iodine groups but differs in its overall structure.
4-Iodobenzotrifluoride: Another compound with similar functional groups but a different core structure.
Uniqueness
5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine is unique due to its thiopyrano-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H6F3IN2S |
---|---|
Molecular Weight |
346.11 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H6F3IN2S/c9-8(10,11)6-4-3-15-2-1-5(4)13-7(12)14-6/h1-3H2 |
InChI Key |
FWEJDPLHOYTODG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1N=C(N=C2C(F)(F)F)I |
Origin of Product |
United States |
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